molecular formula C19H25NO3 B11165167 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one

Cat. No.: B11165167
M. Wt: 315.4 g/mol
InChI Key: FOOAKAQZEAOZQZ-UHFFFAOYSA-N
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Description

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of ethyl acetoacetate, 4-hydroxycoumarin, and 3-methylpiperidine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
  • 5-hydroxy-7-methyl-2H-chromen-2-one
  • 6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Uniqueness

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to the presence of both the chromen-2-one core and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C19H25NO3/c1-4-14-9-17(21)23-16-8-13(3)15(19(22)18(14)16)11-20-7-5-6-12(2)10-20/h8-9,12,22H,4-7,10-11H2,1-3H3

InChI Key

FOOAKAQZEAOZQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC(C3)C)O

Origin of Product

United States

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